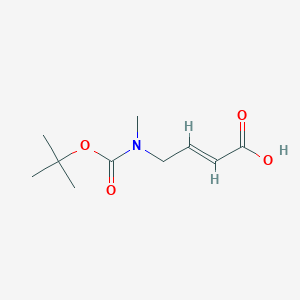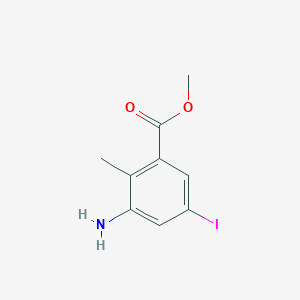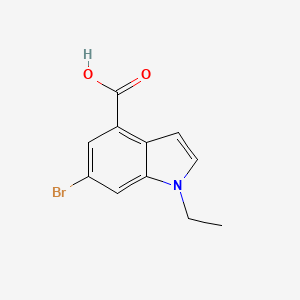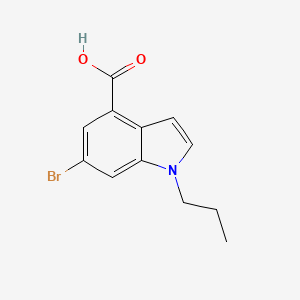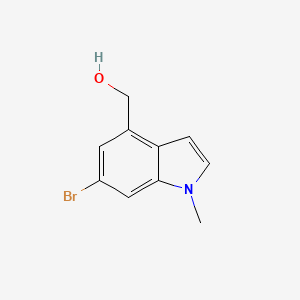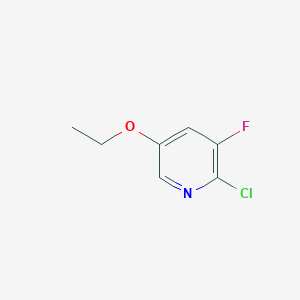
1,7-Dichloro-phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dichloro-phthalazine is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are characterized by a bicyclic structure consisting of a benzene ring fused with a pyridazine ring. The presence of two chlorine atoms at the 1 and 7 positions of the phthalazine ring makes this compound unique.
Vorbereitungsmethoden
The synthesis of 1,7-Dichloro-phthalazine typically involves the following steps:
Lithiation and Formylation: Starting with substituted 2-bromobenzaldehyde acetals, lithiation is performed using n-butyllithium at low temperatures, followed by formylation with anhydrous N,N-dimethylformamide.
Deprotection: The resulting formylated intermediates are deprotected using wet Amberlyst® 15 in acetone to yield phthalaldehydes.
Condensative Cyclization: The phthalaldehydes are then reacted with anhydrous hydrazine in absolute ethanol to form the phthalazine ring.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
1,7-Dichloro-phthalazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles, leading to the formation of various substituted phthalazines.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Cyclization Reactions: It can be used as a precursor in the synthesis of more complex heterocyclic compounds.
Common reagents used in these reactions include hydrazine, n-butyllithium, and N,N-dimethylformamide. Major products formed depend on the specific nucleophiles or other reactants involved.
Wissenschaftliche Forschungsanwendungen
1,7-Dichloro-phthalazine has several scientific research applications:
Medicinal Chemistry: It serves as a core structure in the development of drugs with antimicrobial, antitumor, and anti-inflammatory properties.
Materials Science:
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Wirkmechanismus
The mechanism of action of 1,7-Dichloro-phthalazine varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways . The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
1,7-Dichloro-phthalazine can be compared to other phthalazine derivatives such as:
1,4-Dichloro-phthalazine: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.
Phthalazinone Derivatives: These compounds contain an oxygen atom in the ring and exhibit different pharmacological activities.
Eigenschaften
IUPAC Name |
1,7-dichlorophthalazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-2-1-5-4-11-12-8(10)7(5)3-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFRQKOTSCCLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC(=C2C=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
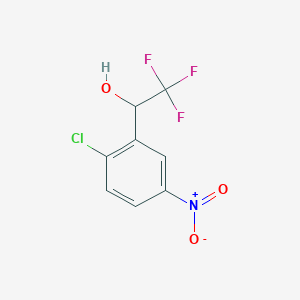
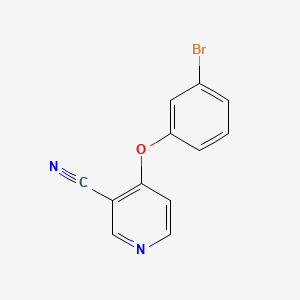
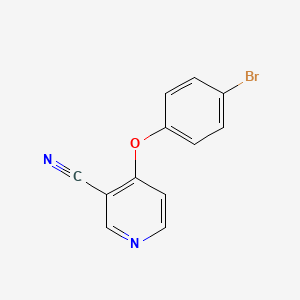

![3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid](/img/structure/B8059735.png)
![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8059750.png)

